molecular formula C13H19NO2 B8498566 Isobutylamino-acetic acid benzyl ester

Isobutylamino-acetic acid benzyl ester

Cat. No.: B8498566
M. Wt: 221.29 g/mol
InChI Key: AQNYSIHAZTWLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutylamino-acetic acid benzyl ester is a benzyl ester derivative containing an amino-functionalized acetic acid backbone. These compounds are typically intermediates in pharmaceutical synthesis, leveraging the benzyl ester moiety for protecting carboxylic acid groups during organic reactions .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 2-(2-methylpropylamino)acetate

InChI

InChI=1S/C13H19NO2/c1-11(2)8-14-9-13(15)16-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3

InChI Key

AQNYSIHAZTWLGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Molecular Formula (M)
Isobutylamino-acetic acid benzyl ester Benzyl ester + amino-acetic acid Ester, amine, alkyl chain ~C₁₃H₁₉NO₂ (inferred)
Benzyl acetate Benzyl ester + acetic acid Ester, aromatic C₉H₁₀O₂ (150.18 g/mol)
Isobutyl benzoate Isobutyl ester + benzoic acid Ester, aromatic C₁₁H₁₄O₂ (178.23 g/mol)
Isobutyl acetate Isobutyl ester + acetic acid Ester, aliphatic C₆H₁₂O₂ (116.16 g/mol)
Caffeic acid benzyl ester (CABE) Benzyl ester + caffeic acid Ester, phenolic hydroxyl, alkene C₁₆H₁₄O₄ (270.28 g/mol)


Key Observations :

  • Amino vs.
  • Molecular Weight: Amino-substituted benzyl esters (e.g., C₂₁H₃₃N₃O₃ in ) are heavier than simple esters like benzyl acetate, influencing solubility and pharmacokinetics.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Solubility (Water) Stability Notes
This compound Not reported Low (amine enhances polarity) Stable under neutral conditions; hydrolyzes in acidic/basic media
Benzyl acetate 214 <1 g/L (23°C) Hydrolyzes in acidic conditions
Isobutyl benzoate ~229 (estimated) Insoluble Stable in organic solvents
Isobutyl acetate 116–118 Slightly soluble Flammable (flash point 25°C)
CABE Not reported Low (hydrophobic core) Sensitive to oxidation

Key Observations :

  • Solubility: Amino groups in this compound may improve aqueous solubility compared to purely hydrophobic esters like isobutyl benzoate .
  • Stability: Benzyl esters generally hydrolyze under extreme pH; amino-substituted variants may exhibit unique reactivity in biological systems .

Key Observations :

  • Synthesis Complexity: Amino-substituted benzyl esters require multi-step organic synthesis (e.g., Boc protection), unlike simpler esterifications .
  • Biological Relevance: CABE and related cinnamic acid esters have documented bioactivity, whereas amino-substituted variants are often tailored for drug delivery .

Key Observations :

  • Amino Esters: Limited safety data necessitate stringent handling, as seen in carbamic acid benzyl ester guidelines .
  • Flammability: Aliphatic esters like isobutyl acetate pose greater fire risks than aromatic/amino variants .

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